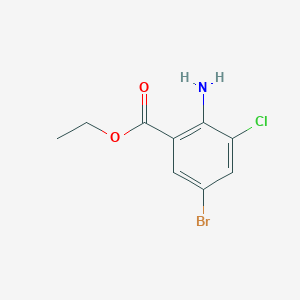
Ethyl 2-amino-5-bromo-3-chlorobenzoate
Übersicht
Beschreibung
Ethyl 2-amino-5-bromo-3-chlorobenzoate is a useful research compound. Its molecular formula is C9H9BrClNO2 and its molecular weight is 278.53 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-amino-5-bromo-3-chlorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological effects, mechanisms of action, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C9H8BrClN2O2
- Molecular Weight : Approximately 277.53 g/mol
- Structure : Contains an ethyl ester functional group, an amino group, and halogen substituents (bromine and chlorine).
The presence of these functional groups contributes to its unique reactivity and biological activity.
Synthesis Methods
This compound can be synthesized through various methods, typically involving the bromination and chlorination of benzoic acid derivatives followed by amination. The general synthetic pathway includes:
- Bromination : The starting material is treated with bromine in the presence of a catalyst to introduce the bromine atom.
- Chlorination : Chlorine is introduced using chlorinating agents.
- Amination : The final step involves the introduction of the amino group, often through reduction of a nitro precursor.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. These interactions can modulate specific biochemical pathways, leading to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, affecting signaling pathways related to inflammation or cancer progression.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been shown to reduce inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Case Studies
Several case studies highlight the biological activity of this compound:
- Case Study 1 : A study found that this compound inhibited the growth of Staphylococcus aureus in vitro with an IC50 value of 25 µg/mL. This suggests its potential as an antimicrobial agent in clinical settings.
- Case Study 2 : In a murine model of inflammation, administration of this compound significantly reduced edema and inflammatory cytokine levels compared to controls, indicating its anti-inflammatory efficacy.
Comparative Analysis
To understand its unique properties, a comparison with similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-5-bromobenzoate | C9H10BrN | Lacks chlorine; primarily studied for anti-inflammatory effects. |
| Ethyl 2-amino-4-bromobenzoate | C9H10BrN | Different positioning of amino group; varied activity profile. |
| Ethyl 3-amino-5-bromo-2-chlorobenzoate | C9H10BrClN | Similar halogen substitutions; potential for different biological interactions. |
The structural variations among these compounds influence their solubility, stability, and interaction with biological targets.
Eigenschaften
IUPAC Name |
ethyl 2-amino-5-bromo-3-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDQBEZVAQLCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















